molecular formula C8H13NO2 B123954 5-[(Dimethylamino)methyl]-2-furanmethanol CAS No. 15433-79-1

5-[(Dimethylamino)methyl]-2-furanmethanol

Cat. No. B123954
CAS RN: 15433-79-1
M. Wt: 155.19 g/mol
InChI Key: BQRQOLQFLNSWNV-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-2-furanmethanol, also known as Ranitidine Impurity F, is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 . It is used as an intermediate in the synthesis of Ranitidine hydrochloride . It is also known to be an inhibitor of monoamine oxidase B .


Molecular Structure Analysis

The molecular structure of 5-[(Dimethylamino)methyl]-2-furanmethanol consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The compound contains a total of 24 bonds, including 11 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

5-[(Dimethylamino)methyl]-2-furanmethanol has a boiling point of 110-111 °C (at a pressure of 3 Torr), a density of 1.07 g/cm3 (at 25 °C), and a pKa of 14.02±0.10 (predicted) . It is slightly soluble in chloroform, ethyl acetate, and methanol . The compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere . It is an oil and its color ranges from dark beige to very dark brown .

Scientific Research Applications

Photochemical Applications

5-[(Dimethylamino)methyl]-2-furanmethanol and its derivatives have been studied for their potential in photochemical applications. For instance, Guizzardi, Mella, Fagnoni, and Albini (2000) explored the smooth photochemical preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles involving furan and its derivatives (Guizzardi et al., 2000). This process is notable for its high regio- and chemoselectivity, demonstrating the compound's utility in photochemical synthesis.

Molecular Structure Studies

Research by Krapivin et al. (1999, 2013) focused on the molecular structure of sterically strained systems containing trisubstituted furan rings, including 5-dimethylamino derivatives. These studies utilized X-ray diffraction to understand the three-dimensional structure and behavior of such systems (Krapivin et al., 1999)(Krapivin et al., 2013). These findings are significant for understanding the compound's behavior in different environments and could have implications in material science and chemistry.

Fluorescence Studies

Boobalan, Imran, and Nagarajan (2012) designed and synthesized a highly water-soluble and fluorescent derivative of 5-[(Dimethylamino)methyl]-2-furanmethanol. This compound exhibits high fluorescence and solubility in water and other polar solvents, indicating potential applications in fluorescent tagging and imaging (Boobalan et al., 2012).

Catalysis and Biomass Conversion

The compound and its derivatives have been explored for their role in catalytic processes, especially in biomass conversion. Nakagawa, Tamura, and Tomishige (2013) discussed the catalytic reduction of biomass-derived furanic compounds with hydrogen, highlighting the versatility of these compounds in chemical transformations (Nakagawa et al., 2013). Such research is crucial for developing sustainable chemical processes using biomass-derived materials.

Enantioselective Reactions

Bechem, Patman, Hashmi, and Krische (2010) studied the enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols, including 5-substituted derivatives. This research is significant for the field of asymmetric synthesis, offering insights into selective chemical transformations (Bechem et al., 2010).

Safety And Hazards

5-[(Dimethylamino)methyl]-2-furanmethanol is classified under GHS07 for safety . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[5-[(dimethylamino)methyl]furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRQOLQFLNSWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165593
Record name 5-((Dimethylamino)methyl)-2-furanmethanol
Source EPA DSSTox
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Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Dimethylamino)methyl]-2-furanmethanol

CAS RN

15433-79-1
Record name 5-(Dimethylaminomethyl)furfuryl alcohol
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Record name 5-((Dimethylamino)methyl)-2-furanmethanol
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Record name 5-((Dimethylamino)methyl)-2-furanmethanol
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Record name 5-[(dimethylamino)methyl]furan-2-methanol
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Record name 5-((DIMETHYLAMINO)METHYL)-2-FURANMETHANOL
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Synthesis routes and methods I

Procedure details

A solution of bis(dimethylamino)methane (112 g, 1.1 mol) in acetic acid (200 ml) was added dropwise with cooling (10° C.) to a stirred solution of 2-furanmethanol (98 g, 1.0 mol) in acetic acid (1000 ml). The mixture was stirred at room temperature for 18 hours and acetic acid was removed at 60° C. under reduced pressure. Ice (200 g) was added to the residue which was made basic with 40% aqueous sodium hydroxide (with external cooling). The mixture was extracted with ethyl acetate and the extracts were evaporated and distilled to give 5-dimethylaminomethyl-2-furanmethanol (145 g, 94%) b.p. 92°-96° C./0.2 0.5 mmHg.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
200 mL
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98 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a series of experiments with 2-furanmethanol we have found that the use of bis(dimethylamino)methane gives better yields of 5-(dimethylaminomethyl)-2-furanmethanol than those obtained using dimethylamine and a source of formaldehyde (e.g. aqueous formaldehyde, paraformaldehyde and trioxan). Furthermore the product obtained after distillation was also purer. The yields referred to above were 76-94% and these compare very favourably with the yields reported by R. F. Holdren (12%) (J. Amer. Chem. Soc. 69(464)1947) and Gill and Ing (70%) (J. Chem. Soc. 4728 (1958)).
Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
PY Nikolov, VA Yaylayan - Journal of agricultural and food …, 2011 - ACS Publications
Thermal decomposition of HMF has been so far studied indirectly through carbohydrate degradation reactions assuming HMF as the main product. Such studies, however, do not …
Number of citations: 71 pubs.acs.org
E Bei, X Liao, X Meng, S Li, J Wang, D Sheng, M Chao… - Chemosphere, 2016 - Elsevier
The drinking water sources of many cities in southern China are frequently contaminated by upstream urban drainage during storm events, which brings high concentrations of N-…
Number of citations: 27 www.sciencedirect.com
E Agcam - Food Analytical Methods, 2022 - Springer
Hydroxymethylfurfural-(HMF)/furfural formations and kinetics at different heating conditions (90–120 C) were determined for the fruit juice–based mediums containing glucose, fructose, …
Number of citations: 14 link.springer.com
P Nikolov - 2013 - escholarship.mcgill.ca
Spectrometry (Py-GC/MS) was utilized to conduct an in-depth investigation into the formation of lysine specific products in the Maillard reaction. Following the pyrolysis of the lysine/…
Number of citations: 2 escholarship.mcgill.ca
MB Evans, PA Haywood, D Johnson… - … of pharmaceutical and …, 1989 - Elsevier
The selection, development, definition and validation of selective stability-indicating procedures for high-performance liquid chromatographic and thin-layer chromatographic analyses …
Number of citations: 42 www.sciencedirect.com
เตือนใจ พลาย ด้วง - kb.psu.ac.th
The aim of this research is to study the reduction of dissolved organic nitrogen (DON), dissolved organic carbon (DOC) and precursors to nitrogenous disinfection by-products (N-DBPs) …
Number of citations: 2 kb.psu.ac.th

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